Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate
Description
Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a partially saturated thiazole moiety. The ethyl ester group at the 7-position enhances its versatility as a synthetic intermediate in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
ethyl 2,3-dihydropyrazolo[5,1-b][1,3]thiazole-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-2-12-8(11)6-5-9-10-3-4-13-7(6)10/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKAIWZLTUZAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N(CCS2)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate typically involves the reaction of hydrazine derivatives with thioamide compounds under specific conditions. One common method includes the cyclization of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The reaction is carried out at elevated temperatures to facilitate the formation of the desired pyrazolo[5,1-b]thiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups onto the molecule.
Scientific Research Applications
Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties

Key Observations:
- Heteroatom Substitution : Replacing the thiazole sulfur with oxygen (oxazole analogue, ) reduces molecular weight (194.18 vs. 197.23) and alters polarity, impacting solubility and reactivity. The oxazole derivative’s predicted density (2.09 g/cm³) and boiling point (365.6°C) suggest higher volatility compared to thiazole systems .
- Functional Groups : The aldehyde-substituted analogue () lacks the ethyl ester, which diminishes its stability but enhances electrophilicity for nucleophilic additions.
- Ring Fusion : Imidazo-thiazole derivatives (e.g., ) exhibit extended conjugation, leading to distinct UV-Vis profiles and enhanced aromaticity compared to dihydropyrazolo-thiazoles.
Spectral and Reactivity Comparisons
Table 2: Spectral Data of Selected Compounds
Reactivity Insights:
- Bromine Substitution : The bromine atom in ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate facilitates cross-coupling reactions (e.g., Suzuki, Heck), making it valuable for constructing complex heterocycles .
Biological Activity
Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate is a heterocyclic compound that combines the features of pyrazole and thiazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 198.24 g/mol. The structure consists of a dihydropyrazole ring fused to a thiazole ring with a carboxylate ester functional group at the 7-position.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.24 g/mol |
| Structure | Dihydro-pyrazolo-thiazole |
Synthesis Methods
The synthesis typically involves multi-step organic reactions. A common method includes the cyclization of hydrazine derivatives with thioamide compounds under controlled conditions. Reaction parameters such as temperature and solvent choice significantly influence yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it can bind to DNA and inhibit topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound showed significant cytotoxicity with an IC50 value of approximately 12.50 µM.
- NCI-H460 (Lung Cancer) : Demonstrated an IC50 value of 42.30 µM.
- HCT-116 (Colorectal Cancer) : Exhibited promising cytotoxicity with an IC50 value of 1.6 µM.
These findings suggest that this compound can effectively inhibit cancer cell proliferation across different types of cancer.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 12.50 | Cytotoxic |
| NCI-H460 | 42.30 | Cytotoxic |
| HCT-116 | 1.6 | Highly Cytotoxic |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies indicate that it may inhibit inflammatory pathways, contributing to reduced levels of pro-inflammatory cytokines.
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 cells using the MTT assay. The results indicated a dose-dependent decrease in cell viability, supporting its role as a potential chemotherapeutic agent.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to controls, highlighting its efficacy in a biological context.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
